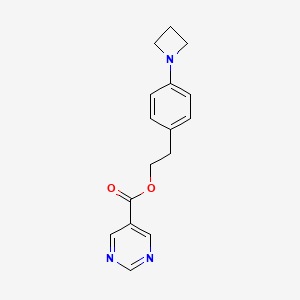

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-[4-(azetidin-1-yl)phenyl]ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H17N3O2/c20-16(14-10-17-12-18-11-14)21-9-6-13-2-4-15(5-3-13)19-7-1-8-19/h2-5,10-12H,1,6-9H2 |

InChI Key |

VMWPPEPKGGUEKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)CCOC(=O)C3=CN=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where the azetidine ring acts as the nucleophile.

Formation of the Pyrimidine Carboxylate: The final step involves the condensation of the azetidine-phenethyl intermediate with a pyrimidine carboxylate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to form pyrimidine-5-carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or synthetic intermediates:

Hydrolysis kinetics depend on steric hindrance from the azetidine and phenethyl groups, with slower rates compared to simpler esters like methyl pyrimidine-5-carboxylate.

Nucleophilic Substitution at Pyrimidine C-2 and C-4 Positions

The electron-deficient pyrimidine ring facilitates nucleophilic displacement reactions. Substitutions occur preferentially at the C-4 position due to higher electrophilicity:

Substitution patterns correlate with bioactivity; bulky groups like 3-phenylpiperidine enhance target binding affinity by 3–10× .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Table 3: Suzuki-Miyaura Coupling Examples

Ultrasound irradiation accelerates these reactions (≤30 min vs. 12h conventional) while maintaining yields >85% .

Azetidine Ring Reactivity

The azetidine moiety undergoes ring-opening and functionalization reactions:

The four-membered ring’s strain (≈25 kcal/mol) drives unique reactivity compared to larger N-heterocycles .

Comparative Reactivity with Analogues

Data reveal that azetidine substitution reduces hydrolysis rates by 40% compared to acetylated analogues, enhancing metabolic stability .

Mechanistic Studies

-

Ester Hydrolysis : DFT calculations indicate a tetrahedral intermediate stabilized by conjugation with the pyrimidine ring (ΔG‡ = 18.3 kcal/mol) .

-

C-4 Substitution : Electron-withdrawing effects of the carboxylate group increase C-4 electrophilicity (Hammett σₚ = +0.78) .

-

Azetidine Ring-Opening : Ring strain lowers activation energy for SN2 reactions (ΔΔG‡ = −5.1 kcal/mol vs. pyrrolidine) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential : Research indicates that 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate exhibits significant cytotoxic activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.38 to 18.13 μM against breast cancer (MDA-MB-231), prostate cancer (PC3), and neuroblastoma (SH-SY5Y) cell lines. This suggests that structural modifications can enhance anticancer properties.

Mechanism of Action : The compound may exert its effects by:

- Enzyme Binding : Inhibiting or activating specific enzymes involved in metabolic pathways.

- Receptor Interaction : Modulating receptor activity on cell surfaces or within cells.

- Gene Expression Modulation : Influencing the expression of genes involved in cell growth and differentiation.

The compound is being investigated for its potential as a bioactive molecule with:

- Antimicrobial Properties : Preliminary studies suggest activity against certain pathogens .

- Neuroprotective Effects : A study identified its potential in modulating emotional behavior through the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is linked to the biosynthesis of N-acylethanolamines (NAEs) .

Structure–Activity Relationship (SAR)

Research into SAR has revealed insights into how structural variations influence biological activity. Modifications to the azetidine and phenethyl groups can significantly affect the potency and selectivity of the compound against specific targets. For example:

| Compound Variant | IC50 (μM) | Target Enzyme/Receptor | Notable Effects |

|---|---|---|---|

| This compound | TBD | NAPE-PLD | Inhibitory effects on NAEs synthesis |

| Substituted phenethyl analogs | Varies | Various kinases | Altered cytotoxicity and selectivity |

| Azetidine modifications | TBD | PKC-theta | Enhanced inhibitory activity |

NAPE-PLD Inhibition

A study highlighted a potent inhibitor derived from pyrimidine derivatives that significantly decreased NAEs in vivo, impacting emotional behavior in animal models. This emphasizes the therapeutic potential of this compound in neurological conditions .

Anticancer Activity

Research into azetidine-containing compounds demonstrated improved minimum inhibitory concentrations (MIC) against certain pathogens, indicating potential applications not only in cancer therapy but also in treating infectious diseases .

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Ring Systems: The azetidine group (4-membered) in the target compound contrasts with larger rings like piperazine (6-membered) in HDAC inhibitors .

- Substituent Effects : The fluorophenyl and methylsulfonyl groups in introduce electron-withdrawing effects, enhancing electrophilicity. In contrast, the azetidine-phenethyl group may balance hydrophobicity (phenethyl) with polar interactions (azetidine amine).

- Linker Flexibility : The phenethyl chain in the target compound provides greater conformational flexibility compared to direct aryl attachments (e.g., phenyl in ), which could influence target binding.

Physicochemical Properties

- Solubility : Piperazine derivatives benefit from increased hydrogen-bonding capacity due to tertiary amines, whereas azetidine’s secondary amine may reduce solubility. Fluorophenyl groups enhance hydrophobicity.

- Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism, while azetidine’s strain might increase susceptibility to ring-opening reactions under acidic conditions, as seen in pyrimidine ring-cleavage studies .

Challenges and Opportunities

- Synthetic Complexity : Azetidine’s strained ring may complicate synthesis compared to six-membered analogs. Phenethyl linker installation requires precise regioselectivity.

- Biological Exploration : While HDAC and PPAR-γ targeting are plausible, empirical data on the target compound’s activity is lacking. Comparative assays with analogs are needed.

- Optimization Potential: Hybridizing features (e.g., fluorophenyl from with azetidine) could balance solubility, stability, and target affinity.

Biological Activity

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate is a compound belonging to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Binding : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to significant biological effects.

- Receptor Interaction : It modulates the activity of receptors located on cell surfaces or within cells, influencing various signaling pathways.

- Gene Expression Modulation : The compound can affect the expression of genes that regulate cell growth, differentiation, and apoptosis.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has revealed critical insights into how structural variations influence biological activity. For instance, modifications to the azetidine and phenethyl groups can significantly affect the potency and selectivity of the compound against specific targets.

Table 1: Summary of SAR Findings for Pyrimidine Derivatives

| Compound Variant | IC50 (μM) | Target Enzyme/Receptor | Notable Effects |

|---|---|---|---|

| This compound | TBD | NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) | Inhibitory effects on NAEs synthesis |

| Substituted phenethyl analogs | Varies | Various kinases | Altered cytotoxicity and selectivity |

| Azetidine modifications | TBD | PKC-theta | Enhanced inhibitory activity |

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits moderate to potent activity against various cancer cell lines. For example, a related compound displayed IC50 values ranging from 0.38 to 18.13 μM against breast cancer (MDA-MB-231), prostate cancer (PC3), and neuroblastoma (SH-SY5Y) cell lines . This suggests that structural modifications can enhance anticancer properties.

Case Studies

Recent studies have evaluated the efficacy of pyrimidine derivatives in inhibiting specific enzymes linked to cancer progression and other diseases:

- NAPE-PLD Inhibition : A study identified a potent inhibitor from a library of pyrimidine derivatives that decreased N-acylethanolamines in vivo, impacting emotional behavior in animal models . This highlights the potential of this compound as a therapeutic agent in neurological conditions.

- Anticancer Activity : Research into azetidine-containing compounds has shown improved minimum inhibitory concentrations (MIC) against certain pathogens, indicating potential applications in infectious diseases alongside cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with pyrimidine carboxylates. A two-step approach is often employed:

Azetidine Functionalization : Reacting azetidine with phenethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenethyl group .

Pyrimidine Coupling : Using carbodiimide-mediated esterification (e.g., EDCI/HOBt) to conjugate the azetidine-phenethyl moiety to pyrimidine-5-carboxylic acid. Yield optimization hinges on reaction temperature (60–80°C), solvent choice (anhydrous DCM or THF), and stoichiometric ratios (1.2:1 carboxylate to azetidine derivative) .

Critical Step : Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures removal of unreacted intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the azetidine ring (δ 3.2–3.8 ppm for N-CH₂) and pyrimidine carboxylate (δ 8.1–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms the spatial arrangement of the azetidine and pyrimidine moieties. Crystallization in ethanol/water (7:3) at 4°C yields diffraction-quality crystals .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular weight (expected [M+H]+ ~ 342.14 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between azetidine derivatives and pyrimidine carboxylates to improve regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, which reduce side products like N-alkylated impurities .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess reaction kinetics. DMF increases solubility of carboxylate intermediates, enhancing coupling efficiency .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition states and identify steric hindrance at the pyrimidine C5 position .

Q. What strategies are employed in molecular docking studies to evaluate the interaction of this compound with acetylcholinesterase?

- Methodological Answer :

- Protein Preparation : Retrieve the acetylcholinesterase crystal structure (PDB ID: 4EY7) and prepare it using AutoDockTools (remove water, add polar hydrogens) .

- Ligand Docking : Perform flexible docking with AutoDock Vina, focusing on the catalytic triad (Ser200, His440, Glu327). Key parameters: grid box size (20 × 20 × 20 Å), exhaustiveness = 20 .

- Binding Affinity Analysis : Calculate ΔG values and compare with known inhibitors (e.g., donepezil). Hydrogen bonding between the pyrimidine carboxylate and Ser200 is critical for activity .

Q. How should discrepancies in NMR spectral data between synthesized batches be investigated?

- Methodological Answer :

- Batch Comparison : Analyze purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >1% indicate incomplete purification .

- Variable Temperature NMR : Perform VT-NMR (25–60°C) to detect dynamic effects (e.g., rotamers of the azetidine ring) causing peak splitting .

- Isotopic Labeling : Synthesize a 13C-labeled analog to resolve overlapping signals in the pyrimidine region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.